molecular formula C7H8N4OS B2614689 [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1247219-09-5

[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B2614689
CAS No.: 1247219-09-5
M. Wt: 196.23
InChI Key: VORUQLQCVJYXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine is a heterocyclic compound that features both thiazole and oxadiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical compounds. The presence of the thiazole ring, in particular, contributes to the compound’s potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the formation of the thiazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate thioamides and nitriles to form the thiazole ring, followed by the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization processes. The scalability of these methods is crucial for producing the compound in large quantities for pharmaceutical or agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

[5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also contribute to the compound’s biological effects by interacting with nucleic acids or proteins. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole share the thiazole ring structure.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring.

Uniqueness

What sets [5-(4-Methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine apart is the combination of both thiazole and oxadiazole rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings .

Properties

IUPAC Name

[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-6(13-3-9-4)7-10-5(2-8)11-12-7/h3H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORUQLQCVJYXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=NC(=NO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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